molecular formula C20H14N2O2 B11773542 Methyl 5,11-dihydroindolo[3,2-b]carbazole-6-carboxylate

Methyl 5,11-dihydroindolo[3,2-b]carbazole-6-carboxylate

Cat. No.: B11773542
M. Wt: 314.3 g/mol
InChI Key: VQALHCRBHYIUEC-UHFFFAOYSA-N
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Description

Methyl 5,11-dihydroindolo[3,2-b]carbazole-6-carboxylate is a heterocyclic compound with the molecular formula C20H14N2O2.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 5,11-dihydroindolo[3,2-b]carbazole-6-carboxylate can be achieved through several methods. One common approach involves the Fischer indolization of the bis-phenylhydrazone of 2,5-dimethyl-1,4-cyclohexanedione . Another method includes the condensation of indole with aliphatic aldehydes . Additionally, Pd-mediated cyclization of a diphenyl phenylenediamine derivative has been reported .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the compound is typically synthesized in research laboratories under controlled conditions. The process involves precise temperature control, use of specific reagents, and purification steps to ensure high purity and yield .

Chemical Reactions Analysis

Types of Reactions

Methyl 5,11-dihydroindolo[3,2-b]carbazole-6-carboxylate undergoes various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups into the compound.

    Reduction: This reaction can remove oxygen-containing functional groups or add hydrogen atoms.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include acetyl nitrate for nitration, zinc powder and hydrochloric acid for reduction, and potassium thiolates for nucleophilic substitution . The reactions are typically carried out under controlled temperatures and specific solvent conditions to achieve the desired products.

Major Products Formed

The major products formed from these reactions include nitro-substituted derivatives, amino-substituted derivatives, and various substituted indolo[3,2-b]carbazoles .

Mechanism of Action

The mechanism of action of Methyl 5,11-dihydroindolo[3,2-b]carbazole-6-carboxylate involves its interaction with specific molecular targets and pathways. The compound can bind to receptors or enzymes, influencing their activity and leading to various biological effects. For example, it has been shown to act as a ligand for the TCDD (Ah) receptor, which plays a role in regulating gene expression .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 5,11-dihydroindolo[3,2-b]carbazole-6-carboxylate is unique due to its specific structural features and functional groups, which confer distinct chemical reactivity and biological activity. Its methyl ester group at the 6-position differentiates it from other indolocarbazole derivatives, making it a valuable compound for targeted research and applications .

Properties

Molecular Formula

C20H14N2O2

Molecular Weight

314.3 g/mol

IUPAC Name

methyl 5,11-dihydroindolo[3,2-b]carbazole-12-carboxylate

InChI

InChI=1S/C20H14N2O2/c1-24-20(23)18-17-12-7-3-5-9-15(12)21-16(17)10-13-11-6-2-4-8-14(11)22-19(13)18/h2-10,21-22H,1H3

InChI Key

VQALHCRBHYIUEC-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=C2C(=CC3=C1C4=CC=CC=C4N3)C5=CC=CC=C5N2

Origin of Product

United States

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